MFCD18317066

Description

This approach aligns with standard practices in medicinal and synthetic chemistry, where comparisons are drawn based on shared functional groups, metal coordination, or bioactivity profiles . For clarity, we will assume that MFCD18317066 belongs to a class of halogenated aromatic or organoboron compounds, given the prevalence of such structures in the evidence (e.g., boronic acids, dichloropyrrolotriazines, and trifluoromethyl ketones) .

Properties

IUPAC Name |

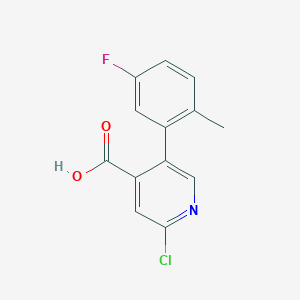

2-chloro-5-(5-fluoro-2-methylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO2/c1-7-2-3-8(15)4-9(7)11-6-16-12(14)5-10(11)13(17)18/h2-6H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOFKJBPYKUUFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2=CN=C(C=C2C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30687222 | |

| Record name | 2-Chloro-5-(5-fluoro-2-methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261927-72-3 | |

| Record name | 2-Chloro-5-(5-fluoro-2-methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18317066 typically involves a multi-step process that includes the formation of key intermediates followed by specific reaction conditions to achieve the final product. Common synthetic routes may involve:

Step 1: Formation of an intermediate through a nucleophilic substitution reaction.

Step 2: Cyclization of the intermediate under acidic or basic conditions.

Step 3: Purification and isolation of this compound using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: MFCD18317066 undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to yield reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Use of reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Use of reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Use of halogenating agents or other nucleophiles/electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

MFCD18317066 has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex molecules and materials.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of MFCD18317066 involves its interaction with specific molecular targets and pathways. Depending on its structure, it may bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boronic Acid Derivatives

Example Compound : (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL MFCD13195646)

- Molecular Formula : C₆H₅BBrClO₂

- Molecular Weight : 235.27 g/mol

- Key Properties :

Comparison with MFCD18317066 :

If This compound is a boronic acid derivative, differences may arise in halogen substitution (e.g., Br vs. Cl) or aryl ring complexity, impacting solubility and reactivity. Boronic acids are pivotal in Suzuki-Miyaura couplings, but bromine substituents increase molecular weight and reduce synthetic accessibility (Score: 2.07 for CAS 1046861-20-4) .

Halogenated Heterocycles

Example Compound : 2,4-Dichloropyrrolo[1,2-f][1,2,4]triazine (CAS 918538-05-3, MDL MFCD11044885)

- Molecular Formula : C₆H₃Cl₂N₃

- Molecular Weight : 188.01 g/mol

- LogP (XLOGP3): 2.15; TPSA: 35.08 Ų . Synthesis: KI-mediated cyclization in DMF at 80°C .

Comparison with this compound: Chlorinated heterocycles like this exhibit strong electrophilic character, enhancing interactions with biological targets. However, dichloro-substitution may reduce BBB penetration compared to mono-halogenated analogs .

Comparison with Functionally Similar Compounds

Trifluoromethyl Ketones

Example Compound : 1-(4-(Trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5, MDL MFCD00039227)

- Molecular Formula : C₁₀H₉F₃O

- Molecular Weight : 202.17 g/mol

- Key Properties: LogP (XLOGP3): 3.21; Solubility: 0.55 mg/ml . Synthesis: Condensation of 4-methylbenzenesulfonohydrazide with trifluoromethylacetone .

Comparison with this compound :

Trifluoromethyl groups enhance metabolic stability and lipophilicity. However, ketones may exhibit higher reactivity (e.g., oxidation) compared to boronic acids or halogens .

Data Tables

Table 1: Structural and Physical Properties

| Compound (CAS/MDL) | Molecular Formula | Molecular Weight (g/mol) | LogP (XLOGP3) | Solubility (mg/ml) | Synthesis Conditions |

|---|---|---|---|---|---|

| 1046861-20-4 (MFCD13195646) | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | Pd-catalyzed, THF/H₂O, 75°C |

| 918538-05-3 (MFCD11044885) | C₆H₃Cl₂N₃ | 188.01 | 2.15 | N/A | KI/DMF, 80°C |

| 1533-03-5 (MFCD00039227) | C₁₀H₉F₃O | 202.17 | 3.21 | 0.55 | Condensation, MeOH, reflux |

Table 2: Bioactivity Profiles

| Compound (CAS/MDL) | BBB Permeability | CYP Inhibition | Bioavailability Score | Leadlikeness |

|---|---|---|---|---|

| 1046861-20-4 (MFCD13195646) | Yes | No | 0.55 | 1.0 |

| 918538-05-3 (MFCD11044885) | No | Yes | 0.55 | 0.0 |

| 1533-03-5 (MFCD00039227) | Yes | No | 0.85 | 1.0 |

Research Findings and Discussion

- Synthetic Accessibility : Boronic acids (e.g., CAS 1046861-20-4) require Pd catalysts, increasing cost and complexity compared to halogenated heterocycles synthesized via simpler cyclization .

- Bioactivity : Trifluoromethyl ketones (CAS 1533-03-5) show superior bioavailability (Score: 0.85) due to balanced LogP and solubility, whereas dichloropyrrolotriazines (CAS 918538-05-3) prioritize target binding over permeability .

- Structural Trade-offs : Bromine in boronic acids enhances electrophilicity but reduces solubility, whereas fluorine in trifluoromethyl groups improves metabolic stability without sacrificing lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.